

biological activity of 2-Chloro-5-methylthiazole-4-carboxylic acid vs analogs

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Compound of Interest

Compound Name: 2-Chloro-5-methylthiazole-4-carboxylic acid

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An In-Depth Comparative Guide to the Biological Activity of **2-Chloro-5-methylthiazole-4-carboxylic Acid** and Its Analogs

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of pharmacologically active agents.^[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide range of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.^{[2][3][4][5]} This guide provides a comparative analysis of the biological activity of **2-Chloro-5-methylthiazole-4-carboxylic acid** and its structurally related analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

Core Compound: 2-Chloro-5-methylthiazole-4-carboxylic acid

While specific biological data for **2-Chloro-5-methylthiazole-4-carboxylic acid** is not extensively documented in publicly available literature, its structural features suggest a high potential for biological activity. The thiazole core, substituted with a chloro group at the 2-

position, a methyl group at the 5-position, and a carboxylic acid at the 4-position, provides multiple points for modification and interaction with biological systems. The chloro group can act as a leaving group or participate in halogen bonding, the methyl group can influence lipophilicity and steric interactions, and the carboxylic acid can form hydrogen bonds and salt bridges.

To understand the potential of this molecule, we will explore the biological activities of its analogs, focusing on how variations at each position of the thiazole ring impact their therapeutic effects.

Structure-Activity Relationship (SAR) and Biological Activities of Analogs

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. The following sections compare the activities of various analogs based on their structural modifications.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents, with some analogs exhibiting potent activity against various cancer cell lines.[1][6] The anticancer potential is often influenced by substitutions at the 2 and 4 positions of the thiazole ring.

For instance, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their anti-breast cancer activity against MDA-MB-231 cell lines.[7] The study found that the parent compound, 4-methylthiazole-5-carboxylic acid, and some of its derivatives showed good anticancer activity, suggesting that the thiazole-carboxylic acid moiety is a key pharmacophore.[7]

In another study, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and tested against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines.[2] The compound with a 4-chloro-2-methylphenyl amido substituent and a 2-chlorophenyl group on the thiazole ring showed the highest activity.[2] This highlights the importance of halogen substitutions on the phenyl rings attached to the thiazole core for enhancing anticancer potency.

Furthermore, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed based on the structure of the anticancer drug dasatinib.[8] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib.[8]

Table 1: Comparative Anticancer Activity of Thiazole Analogs

Compound/Analog	Cancer Cell Line	Activity (IC50)	Reference
4-methylthiazole-5-carboxylic acid derivatives	MDA-MB-231 (Breast)	Good activity	[7]
2-(2-chlorophenyl)-4-trifluoromethyl-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide	A-549, Bel7402, HCT-8	Moderate to high activity	[2]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d)	K562 (Leukemia)	High potency	[8]
5-[(Z,Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone-3-carboxylic acids	MCF-7, MDA-MB-231 (Breast)	High cytotoxicity (IC50 = 5.02 μ M for MCF-7)	[9]

Antimicrobial Activity

Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[10][11] The presence of electron-withdrawing groups, such as halogens, often enhances their antibacterial and antifungal properties.[6]

A study on novel thiazole aminoguanidines demonstrated strong activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[10] The most potent compound in this series showed rapid sterilization and a low tendency to induce bacterial resistance.[10] The structure-activity relationship indicated that a fluorine-substituted phenyl group was more effective than a hydroxyl-substituted one.[10]

In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good antibacterial activity against multidrug-resistant clinical isolates, with MIC values as low as 2 µg/mL against MRSA.[12]

Furthermore, some 5-methylthiazole-based thiazolidinones have demonstrated significant antibacterial efficacy against both standard and resistant bacterial strains, with some compounds showing better activity than ampicillin and streptomycin against MRSA.[11]

Table 2: Comparative Antimicrobial Activity of Thiazole Analogs

Compound/Analog	Target Organism	Activity (MIC)	Reference
Thiazole aminoguanidines	MRSA, E. coli	4 µg/mL (for compound 4l against MRSA)	[10]
(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids	MRSA, QRSA	2 µg/mL	[12]
5-methylthiazole based thiazolidinones	MRSA, P. aeruginosa, E. coli (resistant)	29.8–433.5 µM	[11]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives	Gram-positive bacteria	1.95–15.62 µg/mL (for compound 15)	[13]

Antiviral Activity

The thiazole scaffold is also a promising framework for the development of antiviral agents.^[14]^[15]^[16]^[17] Thiazolidine analogues, for example, have demonstrated broad-spectrum activity against a number of viruses, including influenza A, hepatitis B and C, and SARS-CoV-2.^[15]

A study on 2-aryl substituted thiazolidine-4-carboxylic acids found that these compounds were active against Avian influenza virus (AIV) subtype H9N2 and infectious bronchitis virus (IBV).^[14] The compound with a 2,4-dichlorophenyl substitution showed the best activity against AIV with an IC₅₀ value of 3.47 μ M.^[14]

Furthermore, L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug, has been shown to inhibit HIV-1 replication in mononuclear phagocytes and lymphocytes in a dose-dependent manner.^[18] This suggests that thiazole derivatives can interfere with viral replication through various mechanisms.

More recently, 4-substituted-2-thiazole amides have been identified as potent inhibitors of Chikungunya virus (CHIKV) replication by blocking subgenomic viral RNA translation and structural protein synthesis.^[17]

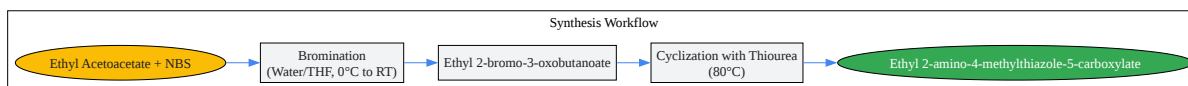
Experimental Protocols

General Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates

The synthesis of the thiazole core often involves the Hantzsch thiazole synthesis. A general one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate is as follows:^[19]^[20]

- Bromination: To a mixture of ethyl acetoacetate in water and THF below 0°C, add N-bromosuccinimide (NBS).
- Stir the reaction mixture at room temperature for 2 hours.
- Cyclization: Add thiourea to the mixture.
- Heat the reaction mixture to 80°C for 2 hours.

- After cooling, the product is isolated, purified, and characterized.



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